3-(3-Tert-butoxy-phenyl)-acrylic acid
Overview
Description
3-(3-Tert-butoxy-phenyl)-acrylic acid is an organic compound characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Tert-butoxy-phenyl)-acrylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-tert-butoxybenzaldehyde.
Aldol Condensation: The 3-tert-butoxybenzaldehyde undergoes an aldol condensation with malonic acid in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy acid.
Dehydration: The β-hydroxy acid is then dehydrated to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Tert-butoxy-phenyl)-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Compounds with different functional groups replacing the tert-butoxy group.
Scientific Research Applications
3-(3-Tert-butoxy-phenyl)-acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Tert-butoxy-phenyl)-acrylic acid involves its interaction with molecular targets through its functional groups. The acrylic acid moiety can participate in Michael addition reactions, while the tert-butoxy group can influence the compound’s reactivity and stability. The phenyl ring provides a platform for π-π interactions with other aromatic systems.
Comparison with Similar Compounds
- 3-(tert-Butoxy)phenylboronic acid
- 3-(tert-Butoxy)phenylmethanol
- 3-(tert-Butoxy)phenylacetic acid
Comparison:
- 3-(tert-Butoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of an acrylic acid moiety. Used in Suzuki coupling reactions.
- 3-(tert-Butoxy)phenylmethanol: Contains a hydroxyl group instead of an acrylic acid moiety. Used as an intermediate in organic synthesis.
- 3-(tert-Butoxy)phenylacetic acid: Contains an acetic acid moiety instead of an acrylic acid moiety. Used in the synthesis of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(E)-3-[3-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)16-11-6-4-5-10(9-11)7-8-12(14)15/h4-9H,1-3H3,(H,14,15)/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZBGYVDUSGMKZ-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=CC(=C1)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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